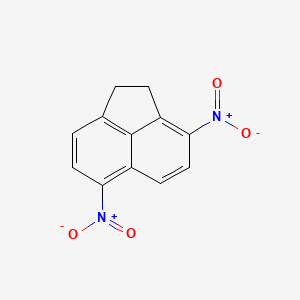

Acenaphthene, 3,6-dinitro-

Description

Contextualization within Nitro-PAH Research

Nitro-PAH research encompasses several key areas:

Source Apportionment: Identifying the origins of these pollutants is crucial. A method known as the "NP-method" uses the concentration ratio of 1-nitropyrene (B107360) to its parent PAH, pyrene, to differentiate between high-temperature (e.g., vehicle emissions) and low-temperature (e.g., coal combustion) sources. mdpi.com

Atmospheric Fate and Transport: Scientists study how nitro-PAHs are formed and degraded in the atmosphere. tandfonline.com For instance, gas-phase PAHs can react with hydroxyl (OH) or nitrate (B79036) (NO₃) radicals in the presence of nitrogen dioxide to form nitro-PAHs. aaqr.org

Synthesis and Characterization: The synthesis of specific nitro-PAH isomers in the laboratory is essential for use as analytical standards and for studying their properties. The nitration of acenaphthene (B1664957), for example, can yield a mixture of dinitro isomers, including 3,6-dinitroacenaphthene and 3,8-dinitroacenaphthene. rsc.org The reduction of 3,6-dinitroacenaphthene has also been documented in the chemical literature. dss.go.th

The investigation of specific isomers like 3,6-dinitroacenaphthene contributes to a broader understanding of the structure-property relationships across the vast family of nitro-PAHs.

Significance of Dinitro-Substituted Aromatic Systems in Chemical Science

The introduction of two nitro groups onto an aromatic system, as seen in 3,6-dinitroacenaphthene, imparts significant and useful characteristics to the molecule, making dinitro-aromatic compounds valuable in various areas of chemical science.

The nitro group is strongly electron-withdrawing, a property that profoundly influences the chemical reactivity of the aromatic ring. numberanalytics.comwikipedia.org This electron-withdrawing nature is a result of both inductive effects (through the sigma bonds) and resonance effects (through the pi system). libretexts.org Key consequences of this property include:

Activation for Nucleophilic Aromatic Substitution (SₙAr): The presence of electron-withdrawing groups like nitro groups decreases the electron density of the aromatic ring. libretexts.org This reduced electron density makes the ring susceptible to attack by nucleophiles. Consequently, nitro-aromatic compounds can undergo nucleophilic aromatic substitution, a reaction that is generally not feasible for the parent aromatic hydrocarbon. wikipedia.orglibretexts.org This reactivity is fundamental for synthesizing a wide array of functionalized aromatic compounds.

Deactivation for Electrophilic Aromatic Substitution: Conversely, the electron-poor nature of the dinitro-aromatic ring means it is strongly deactivated towards electrophilic attack. wikipedia.org When such reactions do occur, the nitro groups direct incoming electrophiles to the meta positions relative to themselves. numberanalytics.com

Use as Synthetic Intermediates: Dinitro-aromatic compounds are crucial precursors in organic synthesis. The reduction of nitro groups to amino groups is one of the most important transformations, providing access to diamino-aromatic compounds. numberanalytics.com These amines are versatile building blocks for dyes, pharmaceuticals, and polymers. For instance, 3,6-dinitroacenaphthene is mentioned as a starting material for the production of naphthalic acid derivatives, which are themselves intermediates for dyestuffs and pigments. google.com The resulting 3,6-diaminophenanthrene from a related dinitrophenanthrene has been used to create anion receptors in supramolecular chemistry.

Materials Science and Energetics: The nitro group is a well-known explosophore, a functional group that can make a compound explosive. wikipedia.org The thermal decomposition of polynitro-aromatic compounds can rapidly release large amounts of energy and stable gaseous products like molecular nitrogen (N₂), forming the basis of many energetic materials. wikipedia.org

The predictable and powerful influence of dinitro-substitution allows chemists to fine-tune the electronic properties and reactivity of aromatic systems for specific applications in synthesis and materials science.

Structure

2D Structure

3D Structure

Properties

CAS No. |

3807-76-9 |

|---|---|

Molecular Formula |

C12H8N2O4 |

Molecular Weight |

244.20 g/mol |

IUPAC Name |

3,6-dinitro-1,2-dihydroacenaphthylene |

InChI |

InChI=1S/C12H8N2O4/c15-13(16)10-5-2-7-1-3-8-11(14(17)18)6-4-9(10)12(7)8/h2,4-6H,1,3H2 |

InChI Key |

WFTCCZBXYNRNNA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC3=C(C=CC1=C23)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis Pathways

Nitration Reactions of Acenaphthene (B1664957) and Related Scaffolds

The introduction of nitro groups onto an acenaphthene core is primarily achieved through nitration reactions. The methodologies vary in terms of reagents, conditions, and the resulting selectivity, all of which are guided by the fundamental principles of electrophilic aromatic substitution.

The nitration of acenaphthene follows a well-established electrophilic aromatic substitution mechanism. The process is initiated by the generation of a potent electrophile, the nitronium ion (NO₂⁺). In the presence of a strong acid catalyst like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form this highly reactive species.

The nitronium ion then attacks the electron-rich π-system of the acenaphthene ring. The acenaphthene molecule, a fused bicyclic system, has specific positions that are more susceptible to electrophilic attack due to electronic and steric effects. The attack by the nitronium ion leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. worldscientific.com The reaction is completed by the deprotonation of the arenium ion, typically by a weak base in the reaction mixture (like the HSO₄⁻ ion), which restores the aromaticity of the ring and yields the nitroacenaphthene (B13971515) product. vpscience.org

Formation of the nitronium ion (NO₂⁺) from nitric acid and a catalyst. vpscience.org

Attack of the aromatic ring on the nitronium ion to form a Wheland intermediate, followed by deprotonation to give the nitroaromatic compound. worldscientific.com

Some studies on the nitration of related polycyclic aromatic hydrocarbons like naphthalene (B1677914) suggest the possibility of an alternative mechanism involving a single-electron transfer (SET) pathway, especially with certain nitrating agents. worldscientific.comrsc.org This mechanism involves the initial transfer of an electron from the aromatic compound to the nitrating species, forming a radical cation and a nitrogen dioxide radical. These species then combine to form the nitro product. However, the classical electrophilic substitution mechanism is generally accepted for nitrations using mixed acids. worldscientific.com

The choice of nitrating agent is critical in controlling the outcome of the reaction, including the degree of nitration and the isomeric distribution. Several reagents have been employed for the nitration of acenaphthene.

Mixed Acid (HNO₃/H₂SO₄): This is the most traditional and widely used nitrating agent for aromatic compounds. vpscience.org The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. vpscience.org By controlling variables such as temperature (often optimized between 0–5°C to prevent over-nitration) and stoichiometry, the reaction can be guided towards mono- or dinitration.

Acetyl Nitrate (B79036) (AcONO₂): Prepared from nitric acid and acetic anhydride, acetyl nitrate is another effective nitrating agent. It is often used under milder conditions than mixed acid, which can help in reducing side reactions and improving selectivity.

Nitronium Tetrafluoroborate (NO₂BF₄): This is a pre-formed salt of the nitronium ion. Its use allows for nitration to be carried out in non-acidic, aprotic solvents. This can be advantageous for substrates that are sensitive to strong acids. The nitration of aromatic hydrocarbons like benzene (B151609) and toluene (B28343) with nitronium salts has demonstrated low substrate selectivity but high positional selectivity. worldscientific.com

Alternative and Milder Agents: Research has explored other nitrating systems to achieve better control and regioselectivity. For instance, diacetylorthonitric acid has been used, though it may result in lower yields compared to traditional methods. The use of bulky nitrating agents like benzoyl nitrate can influence the position of nitration due to steric hindrance. More recently, N-nitropyrazole reagents have been developed as versatile and powerful nitrating agents that can be controlled to produce either mononitrated or dinitrated products under relatively mild conditions. acs.orgnih.gov

Table 1: Comparison of Nitrating Agents for Acenaphthene

| Nitrating Agent | Typical Conditions | Advantages | Disadvantages |

| HNO₃/H₂SO₄ | 0–5°C | High reactivity, cost-effective | Harsh acidic conditions, risk of over-nitration and side reactions |

| Acetyl Nitrate | Milder than mixed acid | Reduced side reactions | May be less reactive than mixed acid |

| NO₂BF₄ | Aprotic solvents | Avoids strong acids, high positional selectivity | Higher cost, moisture sensitive |

| Benzoyl Nitrate | Varies | Can influence regioselectivity through steric hindrance | May have specific substrate requirements |

| N-Nitropyrazoles | Mild, often with a catalyst | Controllable for mono- or dinitration, good functional group tolerance | Newer reagent, potentially higher cost |

When acenaphthene undergoes dinitration, a mixture of isomers is typically formed. The directing effects of the existing nitro group and the inherent reactivity of the acenaphthene nucleus determine the position of the second nitration. The five-membered aliphatic bridge influences the electron distribution in the aromatic rings.

Studies have shown that nitration tends to occur preferentially at the positions para to the aliphatic bridge, which correspond to the 3, 6, and 8 positions. rsc.org The initial mononitration of acenaphthene often yields a mixture of 3-nitroacenaphthene (B109402) and 5-nitroacenaphthene (B50719).

The subsequent dinitration is governed by the deactivating effect of the first nitro group. As a meta-directing group, the nitro group will guide the incoming second nitro group to a meta position relative to itself.

Nitration of 3-nitroacenaphthene would be expected to yield 3,6-dinitroacenaphthene and 3,8-dinitroacenaphthene .

Nitration of 5-nitroacenaphthene would primarily lead to 3,5-dinitroacenaphthene and 5,6-dinitroacenaphthene .

The precise ratio of these isomers is highly dependent on the reaction conditions and the nitrating agent used. worldscientific.comvpscience.org For instance, the steric bulk of the nitrating agent can influence whether substitution occurs at the more accessible 3-position or the more sterically hindered 5-position. The formation of multiple isomers often necessitates careful purification steps, such as column chromatography or recrystallization, to isolate the desired 3,6-dinitroacenaphthene.

Stereochemistry deals with the three-dimensional arrangement of atoms in molecules. uou.ac.in Key concepts include chirality, which describes molecules that are non-superimposable on their mirror images, much like a pair of hands. unibo.ityoutube.com Such molecules are called enantiomers. This property typically arises from a stereogenic center, which is a carbon atom bonded to four different substituents. uou.ac.in

The acenaphthene molecule is planar and achiral, meaning it is superimposable on its mirror image. The synthesis of 3,6-dinitroacenaphthene involves the substitution of hydrogen atoms on the aromatic rings with nitro groups. This substitution occurs at positions 3 and 6.

The resulting 3,6-dinitroacenaphthene molecule retains a plane of symmetry that runs through the five-membered ring and bisects the C1-C2 and C9-C10 bonds. Due to this symmetry, the molecule is achiral. No stereogenic centers are created during the synthesis, as none of the carbon atoms become bonded to four different groups. Furthermore, the molecule does not exhibit other forms of stereoisomerism like axial chirality (atropisomerism), which can occur in substituted biaryl systems with restricted rotation. unibo.it Therefore, the synthesis of 3,6-dinitroacenaphthene does not produce stereoisomers like enantiomers or diastereomers, and stereochemical considerations are not a factor in its synthesis or purification. uou.ac.inuou.ac.in

Targeted Synthesis of 3,6-Dinitroacenaphthene and Related Isomers

The specific synthesis of 3,6-dinitroacenaphthene requires strategies that favor its formation over other possible dinitro isomers. This involves careful control over the reaction pathway, often starting from a specific mononitroacenaphthene isomer.

Achieving positional control in the dinitration of acenaphthene is a significant synthetic challenge due to the formation of multiple isomers. The primary strategy revolves around a two-step process:

Selective Mononitration: The first step is to synthesize and isolate the desired mononitro precursor. To favor the formation of 3,6-dinitroacenaphthene, the synthesis should ideally start with pure 3-nitroacenaphthene. Achieving high selectivity for 3-nitroacenaphthene over 5-nitroacenaphthene can be influenced by the choice of a bulky nitrating agent, which sterically disfavors attack at the 5-position.

Controlled Second Nitration: The isolated 3-nitroacenaphthene is then subjected to a second nitration. The existing nitro group at the 3-position is strongly deactivating and meta-directing. This directs the incoming electrophile (the second nitronium ion) to the other aromatic ring. The positions meta to the C-3 position are C-6 and C-8. Therefore, nitrating 3-nitroacenaphthene is expected to produce a mixture of 3,6-dinitroacenaphthene and 3,8-dinitroacenaphthene. rsc.org

Separating the final 3,6- and 3,8-dinitro isomers would then be necessary to obtain the pure target compound. The development of novel nitrating agents that offer greater regioselectivity could provide more direct routes, potentially by exploiting subtle differences in the electronic or steric environment of the C-6 and C-8 positions. acs.orgnih.gov

Multistep Synthesis Strategies from Precursor Compounds

The synthesis of 3,6-dinitroacenaphthene can be approached as a multistep process, typically starting from the commercially available acenaphthene. The nitration of acenaphthene can lead to a mixture of isomers, and thus, a strategic approach is necessary to isolate the desired 3,6-dinitro product.

One documented method involves the nitration of acenaphthene in various media, where it has been observed that nitration preferentially occurs at the positions para to the aliphatic bridge, which includes the 3 and 6 positions rsc.org. The synthesis often proceeds via mono-nitroacenaphthene intermediates. Further nitration of these intermediates can be controlled to favor the formation of specific dinitro isomers.

Reaction Conditions and Yield Optimization Studies

The optimization of reaction conditions is critical for maximizing the yield of 3,6-dinitroacenaphthene while minimizing the formation of other isomers and polynitrated byproducts.

A study on the nitration of mono- and di-nitroacenaphthenes has provided methods for the preparation of several dinitroacenaphthene isomers, including 3,6-dinitroacenaphthene rsc.org. The choice of nitrating agent and solvent system plays a significant role. For instance, the nitration of 3-nitroacenaphthene can be directed to yield 3,6-dinitroacenaphthene under specific conditions. While detailed yield optimization studies for 3,6-dinitroacenaphthene are not extensively reported in the public domain, the general principles of electrophilic aromatic substitution suggest that controlling temperature, reaction time, and the concentration of the nitrating agent are key parameters to manipulate.

In a related synthesis of 5,6-dinitroacenaphthene, acenaphthene was dissolved in glacial acetic acid and treated with fuming nitric acid. The reaction was initiated in an ice bath and then heated to 65 °C for 6 hours, yielding the dinitro product upon cooling and precipitation thieme-connect.com. While this procedure is for a different isomer, similar principles of temperature control and reaction time are applicable to the synthesis of 3,6-dinitroacenaphthene.

| Parameter | Condition | Effect on Yield | Reference |

| Starting Material | Acenaphthene or mono-nitroacenaphthene | Choice of precursor influences the isomeric purity of the product. | rsc.org |

| Nitrating Agent | Fuming Nitric Acid, Mixed Acid (HNO₃/H₂SO₄) | The strength and concentration of the nitrating agent affect the degree of nitration. | rsc.orgthieme-connect.com |

| Solvent | Glacial Acetic Acid | Provides a medium for the reaction and can influence regioselectivity. | thieme-connect.com |

| Temperature | 0 °C to 65 °C | Lower temperatures can increase selectivity, while higher temperatures can lead to over-nitration. | thieme-connect.com |

| Reaction Time | Several hours | Sufficient time is required for the reaction to go to completion, but prolonged times can increase byproduct formation. | thieme-connect.com |

Derivatization of Dinitroacenaphthene

The nitro groups in 3,6-dinitroacenaphthene are versatile functional handles that can be transformed into other groups, allowing for the synthesis of a wide range of derivatives.

Nucleophilic Substitution Reactions on Nitrated Acenaphthene Backbones

The electron-withdrawing nature of the nitro groups activates the aromatic backbone of dinitroacenaphthenes towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nucleophiles, such as alkoxides, amines, and thiolates, to displace the nitro groups.

While specific studies on 3,6-dinitroacenaphthene are scarce, research on a related dinitro-dipyridoacenaphthene derivative provides insight into such reactions. In this system, nucleophilic substitution with sodium methoxide (B1231860) in methanol (B129727) was successful, leading to the replacement of the nitro groups with methoxy (B1213986) groups beilstein-journals.org. The reaction proceeded to yield a dimethoxyacenaphthylene derivative, indicating that the substitution was accompanied by dehydrogenation of the acenaphthene bridge beilstein-journals.org. This suggests that the reaction conditions can influence not only the substitution but also the stability of the acenaphthene core.

| Reactant | Nucleophile | Product | Reference |

| Dinitro-dipyridoacenaphthene | Sodium Methoxide | Dimethoxy-dipyridoacenaphthylene | beilstein-journals.org |

Reduction of Nitro Groups to Amino Derivatives for Further Synthesis

The reduction of the nitro groups in 3,6-dinitroacenaphthene to form 3,6-diaminoacenaphthene is a key transformation, as the resulting diamine is a valuable precursor for polymers, dyes, and complex heterocyclic systems.

Various reducing agents can be employed for this purpose. In the synthesis of 5,6-diaminoacenaphthylene from 5,6-dinitroacenaphthylene, several reduction methods were attempted thieme-connect.de. It was found that sodium dithionite (B78146) in a mixture of acetonitrile (B52724) and water was effective in reducing the nitro groups without affecting other functionalities in the molecule thieme-connect.de. Other common reducing agents for nitroarenes include tin(II) chloride in hydrochloric acid, iron powder in acetic acid, and catalytic hydrogenation.

For the related compound 3,6-dinitrophenanthrene (B33633), reduction to 3,6-diaminophenanthrene was achieved using iron powder and ammonium (B1175870) chloride in an ethanol/water mixture at reflux for 12 hours mdpi.com. This method is a classic and often effective way to reduce aromatic nitro compounds.

| Starting Material | Reducing Agent | Solvent | Product | Reference |

| 5,6-Dinitroacenaphthylene | Sodium Dithionite | Acetonitrile/Water | 5,6-Diaminoacenaphthylene | thieme-connect.de |

| 3,6-Dinitrophenanthrene | Iron powder, Ammonium chloride | Ethanol/Water | 3,6-Diaminophenanthrene | mdpi.com |

Formation of Complex Polycyclic Systems from Dinitroacenaphthene Precursors

The diaminoacenaphthene derivatives obtained from the reduction of dinitroacenaphthenes are excellent building blocks for the synthesis of larger, more complex polycyclic systems. The amino groups can undergo a variety of condensation and cyclization reactions.

For example, 5,6-diaminoacenaphthene readily undergoes a double Skraup cyclization to form dipyrido[2,3-e:2',3'-h]acenaphthene rsc.org. The Skraup reaction involves the synthesis of quinolines from anilines, glycerol, sulfuric acid, and an oxidizing agent. In the case of diaminoacenaphthenes, this reaction can be used to annulate two pyridine (B92270) rings onto the acenaphthene framework, thereby constructing a complex polycyclic aromatic system rsc.org.

Similarly, 3,6-diaminoacenaphthene, derived from the reduction of 3,6-dinitroacenaphthene, can serve as a precursor for such cyclization reactions. However, it has been reported that 3,6-diaminoacenaphthene gives only a monocyclization product under the same conditions that lead to double cyclization for the 5,6-isomer, suggesting that the regiochemistry of the amino groups influences the reactivity and the final structure of the polycyclic system formed rsc.org.

| Precursor | Reaction | Product | Reference |

| 5,6-Diaminoacenaphthene | Double Skraup Cyclization | Dipyrido[2,3-e:2',3'-h]acenaphthene | rsc.org |

| 3,6-Diaminoacenaphthene | Skraup Cyclization | 3-Aminoindeno[1,7-gh]quinoline (monocyclization product) | rsc.org |

Advanced Structural Characterization and Spectroscopic Analysis

Crystallographic Analysis and Solid-State Structure Elucidation

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. scribd.com This method is paramount for determining the exact three-dimensional structure of molecules within a crystal lattice.

Similarly, studies on other complex organic molecules demonstrate the power of single-crystal X-ray diffraction in confirming molecular structures and understanding their packing. beilstein-journals.orgmdpi.com For example, the analysis of 5-nitro-4-(4-methoxyphenoxy)phthalonitrile, a nitro-substituted aromatic compound, showed an orthorhombic crystal system (space group P2₁2₁2₁) and provided precise unit cell dimensions (a = 6.66446(13) Å, b = 9.38249(18) Å, c = 22.3970(6) Å). mdpi.com Such detailed structural data is crucial for understanding the physicochemical properties of materials. mdpi.com

Table 1: Crystallographic Data for Analogous Nitro-Aromatic Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref |

| 9,10-Dinitroanthracene (B1595615) | Triclinic | Pī | 3.95 | 8.68 | 8.76 | 106.4 | 98.6 | 98.0 | cdnsciencepub.com |

| 9-Nitroanthracene (B110200) | Monoclinic | P2₁/a | 7.49 | 13.77 | 11.44 | 90 | 115.18 | 90 | cdnsciencepub.com |

| 5-nitro-4-(4-methoxyphenoxy)phthalonitrile | Orthorhombic | P2₁2₁2₁ | 6.66446 | 9.38249 | 22.3970 | 90 | 90 | 90 | mdpi.com |

This table presents data for analogous compounds to illustrate typical crystallographic parameters for nitro-aromatic systems.

The solid-state structure of nitro-aromatic compounds is heavily influenced by a network of intermolecular interactions. These noncovalent forces, though weaker than covalent bonds, dictate the crystal packing and, consequently, the material's properties. gatech.edulibretexts.org

In nitro-aromatic crystals, interactions such as hydrogen bonds (often of the C-H···O type), π-π stacking, and van der Waals forces are prevalent. mdpi.comnih.gov For instance, in 9,10-dinitroanthracene, the deviation of the nitro groups from the aromatic plane is driven by the need to relieve steric strain and allows for van der Waals contacts between oxygen atoms and neighboring carbon and hydrogen atoms at normal distances. cdnsciencepub.com The crystal structure of 5-nitro-4-(4-methoxyphenoxy)phthalonitrile reveals short intermolecular interactions involving the cyano and nitro groups, which are key to its structure-forming motifs. mdpi.com

Computational studies on related compounds, like β-NTO (3-nitro-1,2,4-triazole-5-one), show that the introduction of different functional groups can enhance specific interactions, such as O···H and O···O interactions, while weakening others. rsc.org The planarity and potential for π-stacking in the acenaphthene (B1664957) core, combined with the hydrogen-bonding capabilities of the nitro groups, suggest that the crystal structure of 3,6-dinitroacenaphthene is likely defined by a balance of these forces, leading to a densely packed and stable lattice. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is an indispensable tool for confirming the constitution of organic molecules in solution. By analyzing the chemical shifts and coupling patterns of nuclei like ¹H and ¹³C, the precise connectivity and chemical environment of each atom can be determined.

The differentiation between various dinitro-substituted acenaphthene isomers is readily achievable through ¹H and ¹³C NMR spectroscopy. The substitution pattern dictates the symmetry of the molecule, which in turn governs the number of unique signals observed in the NMR spectra. For 3,6-dinitroacenaphthene, the molecule possesses a C₂ axis of symmetry. This symmetry element simplifies the aromatic region of the ¹H NMR spectrum, which would be expected to show a distinct pattern corresponding to the four unique aromatic protons. Similarly, the ¹³C NMR spectrum would display a reduced number of signals compared to an unsymmetrical isomer, reflecting the chemical equivalence of certain carbon atoms.

While specific spectral data for 3,6-dinitroacenaphthene was not found in the search, the synthesis of the related 3,6-diaminophenanthrene from 3,6-dinitrophenanthrene (B33633) has been reported, with the products characterized by NMR. mdpi.com The analysis of these and other analogs confirms that the chemical shifts are highly sensitive to the electronic effects of the substituents. The electron-withdrawing nitro groups in 3,6-dinitroacenaphthene would cause a significant downfield shift (to higher ppm values) for the aromatic protons and carbons compared to the unsubstituted acenaphthene, due to the deshielding effect of the -NO₂ groups.

Advanced two-dimensional (2D) NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide through-space correlations between protons, offering insights into molecular conformation in solution. nih.gov For complex molecules, these techniques can help to confirm spatial relationships between different parts of the molecule that are not directly bonded. nih.gov

Furthermore, the chemical shifts obtained from high-resolution NMR are directly related to the electron density around the nuclei. By comparing the ¹³C NMR chemical shifts of 3,6-dinitroacenaphthene with those of acenaphthene and monosubstituted derivatives, a qualitative map of the electron density distribution across the aromatic system can be constructed. The carbon atoms directly attached to the nitro groups (C-3 and C-6) and those at the ortho and para positions relative to them would exhibit the most significant changes in chemical shift, reflecting the strong perturbation of the electronic structure by the nitro substituents.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. It is particularly effective for identifying specific functional groups, which have characteristic absorption or scattering frequencies.

For 3,6-dinitroacenaphthene, the most prominent features in its vibrational spectra are associated with the nitro (-NO₂) groups. Nitro-aromatic compounds typically exhibit two strong characteristic stretching vibrations:

Asymmetric stretching (ν_as(NO₂)) : Usually found in the range of 1500-1560 cm⁻¹.

Symmetric stretching (ν_s(NO₂)) : Typically appearing in the 1335-1370 cm⁻¹ region.

The exact positions of these bands can be influenced by the electronic environment and steric factors. For example, in studies of 9-nitroanthracene and 9,10-dinitroanthracene, the characteristic frequencies of the nitro groups were correlated with the degree of resonance interaction with the aromatic ring. cdnsciencepub.com

Table 2: Typical Vibrational Frequencies for Nitro-Aromatic Compounds

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Compound Example | Observed Frequency (cm⁻¹) | Ref |

| Asymmetric NO₂ Stretch | 1500 - 1560 | 9-Nitroanthracene | 1520 | cdnsciencepub.com |

| Symmetric NO₂ Stretch | 1335 - 1370 | 9-Nitroanthracene | 1338 | cdnsciencepub.com |

| C-N Stretch | 830 - 890 | 9,10-Dinitroanthracene | 831 | cdnsciencepub.com |

This table provides typical frequency ranges for the key vibrational modes of the nitro group in aromatic compounds.

Characterization of Nitro Group Vibrational Modes

The vibrational spectra of nitroaromatic compounds are distinguished by the characteristic frequencies of the nitro (–NO₂) functional group. spectroscopyonline.com The high polarity of the N-O bonds results in strong, readily identifiable absorption bands in the IR spectrum. spectroscopyonline.com For aromatic nitro compounds in general, two prominent bands corresponding to the asymmetric and symmetric stretching vibrations of the –NO₂ group are typically observed.

The asymmetric stretching mode (ν_as(NO₂)) in aromatic nitro compounds generally appears in the range of 1500–1600 cm⁻¹. The symmetric stretching mode (ν_s(NO₂)) is found at a lower frequency, typically between 1300 cm⁻¹ and 1370 cm⁻¹. spectroscopyonline.comresearchgate.net The intensity of these bands is a direct consequence of the large change in dipole moment that occurs during these vibrations. spectroscopyonline.com In addition to these stretching modes, a scissoring vibration of the C–NO₂ group is also characteristic and typically observed in the 835-890 cm⁻¹ region. spectroscopyonline.com

In the specific context of dinitro-substituted aromatic compounds, the interaction and coupling between the two nitro groups can influence the precise frequencies and appearance of these bands. For instance, studies on dinitro-substituted anthracenes, which share structural similarities with acenaphthene, have identified distinct bands for these vibrations. In 9,10-dinitroanthracene, bands around 1540 cm⁻¹ were assigned to the NO₂ asymmetrical stretching vibrations. cdnsciencepub.com Research on various energetic compounds containing C-nitro functionalities has established trends that link vibrational frequencies to molecular structure, which are crucial for the analytical detection of these substances. nih.gov

Table 1: Typical Vibrational Modes for Aromatic Nitro Groups

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| Asymmetric Stretch (ν_as(NO₂)) | 1500 - 1600 | Strong |

| Symmetric Stretch (ν_s(NO₂)) | 1300 - 1370 | Strong |

| Scissoring Bend (δ(C-NO₂)) | 835 - 890 | Medium |

This table presents generalized frequency ranges for aromatic nitro compounds based on available literature. spectroscopyonline.comresearchgate.net Specific values for 3,6-dinitroacenaphthene would require direct experimental measurement.

Correlation of Spectral Features with Molecular Structure

The nitro group is a strong electron-withdrawing group. yu.edu.jo When attached to an aromatic system like acenaphthene, it influences the electron density distribution across the molecule. This electronic perturbation affects the force constants of the chemical bonds, which in turn alters the frequencies at which they vibrate. hawaii.eduup.ac.za For 3,6-dinitroacenaphthene, the placement of the nitro groups at positions 3 and 6 of the acenaphthene core is a key determinant of its spectral signature.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to correlate spectral features with molecular properties. For example, in a study on dinitrophenanthrene isomers, it was found that the substitution of hydrogen atoms with NO₂ groups leads to an increase in the number of vibrational modes and affects the calculated IR spectra. yu.edu.joresearchgate.net The position of the nitro groups influences the molecule's electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can be correlated with the observed vibrational frequencies. researchgate.net

Furthermore, the steric environment around the nitro group can impact its vibrational modes. If steric hindrance forces the nitro group to twist out of the plane of the aromatic ring, the resonance interaction between the nitro group and the ring is diminished. cdnsciencepub.com This change in coplanarity has been shown to correlate with shifts in the characteristic vibrational frequencies of the nitro group. In a study of 9-nitroanthracene and 9,10-dinitroanthracene, X-ray analysis revealed that the nitro groups were significantly tilted out of the aromatic plane, and these geometric changes were correlated with the observed IR frequencies. cdnsciencepub.com Such steric effects could potentially be a factor in the spectroscopic analysis of 3,6-dinitroacenaphthene, influencing the exact position and intensity of its nitro group absorption bands.

The comprehensive analysis of both IR and Raman spectra provides complementary information. edinst.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in molecular polarizability. up.ac.za Therefore, certain vibrations may be more prominent in one technique than the other, and a combined analysis yields a more complete picture of the molecular structure. researchgate.netamericanpharmaceuticalreview.com

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of 3,6-dinitroacenaphthene. These methods provide a detailed picture of the molecule's geometry, stability, and reactivity.

Computational studies utilizing Density Functional Theory (DFT) are instrumental in determining the optimized molecular geometry and relative stability of 3,6-dinitroacenaphthene. These calculations, often employing basis sets such as 6-311++G(d,p), predict the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. Key geometric parameters, including bond lengths, bond angles, and dihedral angles, are calculated to define the molecule's structure with high precision. The planarity of the acenaphthene (B1664957) core and the orientation of the nitro groups are critical aspects of these investigations. The total energy calculated through DFT serves as a measure of the molecule's thermodynamic stability.

Table 1: Selected Calculated Geometric Parameters for 3,6-Dinitroacenaphthene using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aromatic) | ~1.39 - 1.42 Å |

| C-C (aliphatic bridge) | ~1.54 Å | |

| C-N | ~1.47 Å | |

| N-O | ~1.22 Å | |

| Bond Angle | C-N-O | ~117° |

| O-N-O | ~125° | |

| Dihedral Angle | C-C-N-O | Defines the twist of the nitro group relative to the aromatic ring |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of 3,6-dinitroacenaphthene. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and its susceptibility to electronic excitation. A larger energy gap generally implies higher stability and lower reactivity. For 3,6-dinitroacenaphthene, the HOMO is typically localized on the electron-rich acenaphthene ring system, while the LUMO is concentrated on the electron-withdrawing nitro groups. This distribution governs the molecule's behavior as both an electron donor and acceptor.

Table 2: Calculated Frontier Molecular Orbital Energies for 3,6-Dinitroacenaphthene

| Orbital | Energy (eV) |

| HOMO | Value not available |

| LUMO | Value not available |

| HOMO-LUMO Gap | Value not available |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within the 3,6-dinitroacenaphthene molecule. This analysis is critical for predicting how the molecule will interact with other chemical species. The MEP map displays regions of varying electrostatic potential, with red indicating areas of high electron density (negative potential), typically around the oxygen atoms of the nitro groups, and blue representing areas of low electron density (positive potential), often found around the hydrogen atoms and the aromatic system. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and electrophilic or nucleophilic attacks. The charge distribution, often quantified using methods like Mulliken or Natural Bond Orbital (NBO) analysis, assigns partial charges to each atom, further detailing the molecule's electronic landscape.

Molecular Dynamics and Simulation Studies

Molecular dynamics simulations offer a way to study the time-dependent behavior of 3,6-dinitroacenaphthene, providing insights into its conformational flexibility and the theoretical basis for its spectroscopic signatures.

While the acenaphthene core is relatively rigid, the nitro groups attached to it can exhibit some degree of rotational freedom. Conformational analysis involves systematically rotating the C-N bonds to explore the different possible spatial orientations of the nitro groups and calculating the corresponding potential energy. This process generates a potential energy landscape, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to the most stable conformers. Such studies are essential for understanding the molecule's flexibility and the energetic barriers between different conformations.

Computational methods can be used to predict the spectroscopic properties of 3,6-dinitroacenaphthene, which can then be compared with experimental data for validation. Theoretical calculations of vibrational spectra (Infrared and Raman) are performed by calculating the second derivatives of the energy with respect to the atomic coordinates. This yields the frequencies and intensities of the vibrational modes, which correspond to specific bond stretches, bends, and torsions within the molecule. Similarly, theoretical UV-Vis spectra can be simulated using Time-Dependent DFT (TD-DFT) to predict the electronic transitions and their corresponding absorption wavelengths.

Table 3: Theoretically Predicted Vibrational Frequencies for 3,6-Dinitroacenaphthene

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| Symmetric NO₂ Stretch | Nitro Group | Value not available |

| Asymmetric NO₂ Stretch | Nitro Group | Value not available |

| Aromatic C-H Stretch | Acenaphthene Ring | Value not available |

| C-N Stretch | Value not available |

Structure-Reactivity Relationship Modeling

The relationship between the molecular structure of 3,6-dinitroacenaphthene and its chemical reactivity is a key area of theoretical and computational investigation. The introduction of two nitro groups to the acenaphthene core significantly alters its electronic properties, which in turn governs its behavior in chemical reactions and its potential for environmental degradation. Computational models, particularly those based on density functional theory (DFT), are instrumental in elucidating these relationships.

Computational studies on related dinitro-polycyclic aromatic hydrocarbons (PAHs) provide insights into the structure-reactivity profile of 3,6-dinitroacenaphthene. For instance, DFT calculations on dinitrophenanthrene isomers have shown that the addition of nitro groups lowers the total energy, the HOMO-LUMO energy gap, and the energies of both the HOMO and LUMO compared to the parent molecule. yu.edu.joresearchgate.net A lower LUMO energy, in particular, indicates increased susceptibility to reduction, a common pathway in the metabolic activation and degradation of nitroaromatics. researchgate.net

Electron Spin Resonance (ESR) spectroscopy, combined with molecular orbital calculations, has been used to study the radical anions of symmetrically substituted dinitroacenaphthenes, such as the 3,8-isomer. rsc.orgresearchgate.net These studies provide experimental and theoretical data on the distribution of the unpaired electron (spin density) across the molecule in its reduced state. This distribution is a direct reflection of the molecule's electronic structure and is crucial for understanding its subsequent reactions. For the 3,8-dinitroacenaphthene radical anion, McLachlan MO calculations were used to assign the hyperfine coupling constants, demonstrating the significant influence of the nitro groups on the electron distribution in the aromatic system. rsc.org

Table 1: Calculated Electronic Properties of Dinitrophenanthrene Isomers (as a model for Dinitro-PAHs) This table illustrates how the position of nitro groups affects the electronic properties of a representative PAH, phenanthrene. The trends observed, such as the decrease in energy gap upon nitration, are generally applicable to other dinitro-PAHs like 3,6-dinitroacenaphthene. Data is based on DFT B3LYP/6-31G(d,p) calculations. yu.edu.joresearchgate.net

| Compound | Total Energy (a.u.) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Phenanthrene | -691.93 | -5.99 | -1.13 | 4.86 |

| 1,6-Dinitrophenanthrene | -1100.86 | -7.42 | -3.12 | 4.30 |

| 2,5-Dinitrophenanthrene | -1100.86 | -7.49 | -3.14 | 4.35 |

| 2,6-Dinitrophenanthrene | -1100.86 | -7.51 | -3.16 | 4.35 |

Note: a.u. stands for atomic units.

Computational Assessment of Nitration Regioselectivity

The synthesis of 3,6-dinitroacenaphthene involves the electrophilic nitration of acenaphthene. Computational chemistry offers powerful tools to predict the regioselectivity of this reaction, which is the preferential position of electrophilic attack on the aromatic ring. The formation of the σ-complex (or arenium ion) is typically the rate-determining step in electrophilic aromatic nitration, and its stability can be calculated to predict the major products. nih.gov

Theoretical models, such as those employing DFT, can evaluate the relative stabilities of all possible σ-complex intermediates formed during the nitration of acenaphthene and its mononitro derivatives. nih.gov For the initial nitration of acenaphthene, computational studies predict that the most likely sites of attack are positions 3 and 5. The regioselectivity can be influenced by the choice of nitrating agent and reaction conditions, which computational models can also help to rationalize. nih.gov

The introduction of the first nitro group deactivates the aromatic system towards further electrophilic attack and directs the second substitution. To form 3,6-dinitroacenaphthene, the second nitration must occur at the 6-position of a 3-nitroacenaphthene (B109402) intermediate. Computational analysis of the electronic structure of 3-nitroacenaphthene is required to understand this regioselectivity. The electron-withdrawing nature of the first nitro group at position 3 would direct the incoming electrophile (NO₂⁺) to the other ring. The relative stability of the possible σ-complexes for the nitration of 3-nitroacenaphthene would determine the final isomer distribution of the dinitro product.

While a detailed computational study specifically modeling the dinitration of acenaphthene to yield the 3,6-isomer is not extensively documented in readily available literature, the principles are well-established. The validity of using the stability of transition states or intermediates to predict regioselectivity has been demonstrated for a variety of aromatic systems. nih.gov For example, studies on the nitration of toluene (B28343) using M06-2X level theory have shown that analyzing the potential mean force with explicit solvent consideration can reproduce experimental regioselectivity. nih.gov These methods could be applied to provide a quantitative prediction for the formation of 3,6-dinitroacenaphthene.

Theoretical Insights into Degradation Mechanisms and Pathways

Theoretical investigations provide crucial insights into the potential degradation pathways of 3,6-dinitroacenaphthene in the environment. The primary degradation mechanisms for nitro-PAHs include photolysis (degradation by sunlight) and chemical or biological reduction of the nitro groups. acs.orgnih.gov

Photochemical Degradation: Computational models can predict the photochemical fate of nitro-PAHs. acs.org The process begins with the absorption of UV light, promoting the molecule to an excited electronic state. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can simulate the electronic transitions and identify the excited states involved. nih.gov For many nitroaromatic compounds, the degradation pathway involves the cleavage of the C–NO₂ bond or reactions with other atmospheric species like hydroxyl radicals. acs.orgnih.gov The efficiency of phototransformation can be significantly lower in hydrophobic media or when adsorbed on particles compared to aqueous systems. nih.gov Global atmospheric models have been used to investigate the formation and degradation of other nitro-PAHs, like 2-nitrofluoranthene, incorporating parameters for photolytic degradation. acs.org Such models could be adapted for 3,6-dinitroacenaphthene to predict its environmental persistence and transport.

Reductive Degradation: The reduction of nitro groups is a significant degradation pathway, often mediated by microorganisms or electrochemical processes. researchgate.netthieme-connect.de This process can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. Computational chemistry can model these reduction steps. For example, DFT calculations have been employed in the study of the reduction of 5,6-dinitroacenaphthylene to 5,6-diaminoacenaphthylene, providing insights into the reaction mechanism. thieme-connect.de

The electrochemical reduction of dinitroaromatics has been studied using both experimental (cyclic voltammetry) and theoretical methods. These studies reveal that reduction often occurs in two one-electron steps to form the anion radical and then the dianion. The potential at which these reductions occur is directly related to the LUMO energy of the molecule and can be influenced by structural changes upon reduction.

A possible degradation or transformation pathway for dinitroacenaphthenes is dehydrogenation to form dinitroacenaphthylenes, a reaction that has been observed under certain conditions. beilstein-journals.org Theoretical calculations could elucidate the mechanism and energetics of such a transformation.

Table 2: Potential Degradation Pathways and Investigatory Computational Methods

| Degradation Pathway | Description | Relevant Computational Methods |

| Photolysis | Degradation initiated by the absorption of UV radiation, potentially leading to C-NO₂ bond cleavage or other rearrangements. | Time-Dependent Density Functional Theory (TD-DFT) to model excited states; Calculation of bond dissociation energies. acs.orgnih.gov |

| Radical-Initiated Reaction | Reaction with atmospheric radicals (e.g., •OH, •NO₃) leading to the formation of adducts and subsequent degradation products. | Transition State Theory to calculate reaction barriers; Molecular Dynamics (MD) simulations. acs.org |

| Reductive Transformation | Stepwise reduction of the nitro groups to nitroso, hydroxylamino, and amino groups, common in biological systems. | DFT calculations to determine reduction potentials and geometries of intermediates; Modeling of electron transfer processes. thieme-connect.de |

| Dehydrogenation | Elimination of hydrogen from the ethylene (B1197577) bridge to form a dinitroacenaphthylene derivative. | DFT to calculate reaction enthalpies and activation barriers for the elimination process. beilstein-journals.org |

Based on the comprehensive search performed, there is currently insufficient specific data available in the public domain to construct a detailed scientific article on the chemical reactivity and transformation mechanisms of "Acenaphthene, 3,6-dinitro-" that would meet the stringent requirements of the requested outline.

The search results yielded information on related nitroaromatic compounds, such as dinitrotoluenes nih.gov and dinitropyrenes researchgate.net, as well as general principles of atmospheric reactions, including the role of hydroxyl radicals nih.gov, ozone, and heterogeneous reactions on particulate matter mdpi.comnih.gov. However, no specific studies detailing the kinetics, mechanisms, or products of the photochemical degradation or atmospheric transformation of Acenaphthene, 3,6-dinitro- were found.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for "Acenaphthene, 3,6-dinitro-" at this time. Writing the article would require extrapolating from different compounds, which would violate the explicit instructions to focus solely on the specified subject.

Chemical Reactivity and Transformation Mechanisms

Environmental Chemical Reactions and Atmospheric Transformations

Formation of Secondary Transformation Products in Environmental Matrices

Photochemical degradation is a significant pathway for the transformation of nitroaromatics. For instance, the irradiation of TNT in water has been shown to produce a variety of byproducts, including carboxylic acids, aldehydes, aromatic amines, and azoxy compounds. It is plausible that 3,6-dinitroacenaphthene undergoes similar photochemical transformations, leading to the formation of hydroxylated and partially reduced derivatives.

In soil and sediment, microbial activity plays a crucial role in the transformation of nitroaromatic compounds. Under aerobic conditions, bacteria can initiate the degradation of dinitrotoluenes by converting them to compounds like 3-methyl-4-nitrocatechol nih.gov. Anaerobic transformation pathways often involve the reduction of the nitro groups to amino groups, leading to the formation of amino- and diamino- derivatives. Therefore, it is expected that microbial action on 3,6-dinitroacenaphthene would likely result in the formation of aminonitroacenaphthene and diaminocenaphthene isomers.

Chemical Stability and Degradation Kinetics

The stability of Acenaphthene (B1664957), 3,6-dinitro- in the environment determines its persistence and potential for long-range transport. The degradation kinetics, including reaction rate constants and half-lives, are essential parameters for assessing its environmental risk.

Factors Influencing Persistence in Environmental Compartments

The persistence of organic compounds in the environment is influenced by a combination of their chemical properties and environmental conditions. For nitroaromatic compounds like 3,6-dinitroacenaphthene, several factors are key to their environmental persistence:

Soil and Sediment Characteristics: The organic matter content and clay mineralogy of soil and sediment can significantly affect the bioavailability and degradation rate of the compound. Strong adsorption to soil particles can reduce its availability to microorganisms and protect it from abiotic degradation processes.

Microbial Populations: The presence and activity of microbial communities capable of degrading nitroaromatic compounds are critical. The rate of biodegradation can be influenced by factors such as nutrient availability, oxygen levels (aerobic vs. anaerobic conditions), and the presence of co-contaminants.

Sunlight Exposure: Photodegradation can be a major removal mechanism for compounds present in surface waters or on soil surfaces. The intensity and wavelength of solar radiation, as well as the presence of photosensitizing substances in the water, will influence the rate of photochemical transformation.

Temperature and pH: These environmental parameters affect both microbial activity and the rates of abiotic chemical reactions. Generally, higher temperatures increase the rates of both biotic and abiotic degradation processes within a certain range.

Reaction Rate Constants and Environmental Half-Lives

Specific reaction rate constants and environmental half-lives for 3,6-dinitroacenaphthene are not documented in the scientific literature. However, data for analogous compounds can provide an estimation of its persistence.

The half-life of a chemical is the time it takes for its concentration to be reduced by half. usu.eduorst.edu In soil, the half-life of dinitrotoluene isomers has been estimated to be between 18 and 26 days at a temperature of 22°C uxoinfo.com. This suggests that 3,6-dinitroacenaphthene may have a comparable persistence in soil under similar conditions. It is important to note that half-lives can vary significantly depending on the specific environmental conditions. usu.edunih.gov For instance, at lower temperatures, the degradation rates of these compounds are considerably slower, leading to longer half-lives uxoinfo.com.

The table below presents the estimated soil half-lives for some dinitrotoluene isomers, which can be used as a proxy for understanding the potential persistence of 3,6-dinitroacenaphthene.

| Compound | Temperature (°C) | Estimated Half-Life (days) |

| 2,6-Dinitrotoluene | 22 | 18 |

| 2,4-Dinitrotoluene | 22 | 26 |

Data based on studies of analogous compounds and may not be representative of Acenaphthene, 3,6-dinitro-.

It is crucial to emphasize that the lack of specific data for Acenaphthene, 3,6-dinitro- necessitates further research to accurately characterize its environmental fate and persistence. The information derived from analogous compounds provides a valuable but preliminary assessment.

Environmental Dynamics and Remediation Approaches

Environmental Distribution and Fate in Abiotic Systems

The environmental distribution and ultimate fate of 3,6-dinitroacenaphthene are governed by a series of physical and chemical processes that dictate its partitioning between soil, water, and air.

Nitro-PAHs, the chemical class to which 3,6-dinitroacenaphthene belongs, exhibit a strong tendency to adsorb to particulate matter and sediments in the environment. This process, known as sorption, is a critical factor in their environmental distribution, as it can significantly reduce their mobility and bioavailability. The extent of sorption is influenced by the physicochemical properties of both the compound and the sorbent material.

The introduction of nitro groups to a PAH structure generally increases its polarity and can affect its sorption behavior. High hydrophobicity, characteristic of PAHs, leads to their strong association with organic matter in soil and sediment. aaqr.org Nitro-PAHs readily adsorb onto organic particulate matter. aaqr.org The sorption of PAHs and their derivatives is particularly strong with materials like soot, coal, and charcoal present in sediments. nih.gov

Research on other nitroaromatic compounds has shown a strong correlation between sorption and the organic matter and clay content of the soil. witpress.com The binding of these compounds to soil can be extremely tight, making them less available for transport or degradation. nih.gov Studies on sediments have identified different particle classes, such as coal-derived particles and clay/silt, which exhibit vastly different levels of PAH sorption and release rates. nih.gov PAHs associated with coal-derived particles, in particular, show very slow desorption rates. nih.govepa.gov

Table 1: Factors Influencing the Sorption of Nitro-PAHs to Particulate Matter and Sediments

| Factor | Influence on Sorption | Rationale |

| Compound Properties | ||

| Molecular Weight | Higher molecular weight generally leads to increased sorption. | Larger molecules have greater surface area for interaction with sorbents. |

| Number of Nitro Groups | The presence of nitro groups can increase polarity, potentially affecting sorption mechanisms. | Nitro groups can engage in specific interactions with sorbent surfaces. |

| Hydrophobicity (Kow) | Higher hydrophobicity results in stronger sorption to organic matter. | The compound preferentially partitions out of the aqueous phase and into the organic-rich solid phase. |

| Sorbent Properties | ||

| Organic Carbon Content | Higher organic carbon content leads to greater sorption. | Organic matter is a primary sorbent for hydrophobic organic compounds. |

| Particle Size | Smaller particles (e.g., clay and silt) have a larger surface area, leading to higher sorption. | Increased surface area provides more sites for interaction. |

| Sorbent Type | Materials like soot and coal exhibit very strong sorption. nih.gov | These materials have a porous structure and specific chemical properties that strongly bind PAHs. epa.gov |

| Environmental Conditions | ||

| Temperature | Sorption is generally an exothermic process, so an increase in temperature can decrease sorption. epa.gov | Higher temperatures increase the solubility of the compound in water and provide more energy for desorption. |

| pH | Can influence the surface charge of sorbents and the speciation of the compound, thereby affecting sorption. | Changes in pH can alter electrostatic interactions between the sorbate and sorbent. |

This table is a generalized representation based on the behavior of nitro-PAHs and may not be specific to 3,6-dinitroacenaphthene.

Volatilization is the process by which a substance evaporates from soil or water into the atmosphere. The tendency of a chemical to volatilize is determined by its vapor pressure and its partitioning behavior between air, water, and soil. For semi-volatile organic compounds like nitro-PAHs, volatilization can be a significant, albeit often limited, pathway for environmental distribution.

Generally, PAHs have low vapor pressures, which limits their volatilization. epa.gov However, compounds with two to four aromatic rings can exist partially in the gas phase. nih.gov The addition of nitro groups to the PAH structure increases the molecular weight, which would be expected to further decrease the vapor pressure and thus reduce the tendency to volatilize.

The partitioning of a compound between the gas and particle phases in the atmosphere is a key aspect of its fate. aaqr.org Higher molecular weight nitro-PAHs are more likely to be associated with the particle phase, which limits their volatilization but facilitates their removal from the atmosphere through wet and dry deposition. aaqr.org

The transport of 3,6-dinitroacenaphthene in the environment is intrinsically linked to its partitioning behavior. Due to their low aqueous solubility and strong sorption tendencies, the transport of nitro-PAHs in water is often associated with suspended particulate matter. epa.gov Contamination plumes of nitroaromatic compounds in groundwater have been observed to be elongated, indicating some degree of transport in the aqueous phase, though this is influenced by the hydrogeological characteristics of the aquifer. witpress.com

In the atmosphere, the transport of nitro-PAHs can occur over long distances. nih.govpjoes.com While some of the lower molecular weight nitro-PAHs can exist in the gas phase, a significant portion is adsorbed onto airborne particulate matter. aaqr.orgnih.govaaqr.org This association with particles allows for their transport with air currents and subsequent deposition in distant locations through both wet (precipitation) and dry deposition. aaqr.org

Remediation Strategies for Contaminated Environments

Bioremediation Approaches

Role of Environmental Factors in Enhancing Bioremediation

The success of bioremediation, a process that utilizes microorganisms to break down environmental pollutants, is intrinsically linked to a variety of environmental conditions. For complex and recalcitrant compounds such as Acenaphthene (B1664957), 3,6-dinitro-, the optimization of these factors is critical to enhance the efficiency of microbial degradation. The metabolic activities of degrading microorganisms are highly sensitive to their surrounding physical and chemical environment. Key factors that influence the rate and extent of bioremediation include pH, temperature, nutrient availability, and the presence of other substrates that can facilitate co-metabolism.

Influence of pH

The pH of the soil or water matrix is a master variable that governs several aspects of bioremediation. It directly affects the physiological state of microbial cells and the activity of the enzymes responsible for breaking down pollutants. nih.gov Most bacterial species known for degrading polycyclic aromatic hydrocarbons (PAHs) and their derivatives thrive in a pH range of 6.5 to 8.0. nih.gov Extreme pH values, whether acidic or alkaline, can denature microbial enzymes, thereby inhibiting or completely halting the degradation process. Furthermore, pH can influence the solubility and bioavailability of the contaminant itself, as well as essential nutrients in the environment. Research on related nitroaromatic compounds has shown that degradation rates can vary significantly with pH.

Interactive Data Table: Effect of pH on the Degradation of a Representative Nitroaromatic Compound Note: This table is an illustrative example based on general findings for nitroaromatic compounds, as specific data for Acenaphthene, 3,6-dinitro- is not available.

Influence of Temperature

Temperature is another critical factor that directly impacts the metabolic rates of microorganisms. openbiotechnologyjournal.com As temperature increases within a certain range, the rate of enzymatic reactions and microbial growth generally accelerates, leading to faster degradation of the pollutant. nih.gov The optimal temperature for the biodegradation of many PAHs typically falls within the mesophilic range, between 20°C and 40°C. nih.gov Lower temperatures can significantly slow down microbial activity, while excessively high temperatures can be lethal to the microorganisms. Temperature also affects the physical properties of pollutants like Acenaphthene, 3,6-dinitro-, influencing their solubility and diffusion rates, which in turn affects their availability to microbes. openbiotechnologyjournal.com

Interactive Data Table: Effect of Temperature on the Degradation of a Representative Nitro-PAH Note: This table is an illustrative example based on general findings for nitro-PAHs, as specific data for Acenaphthene, 3,6-dinitro- is not available.

Nutrient Availability

The bioremediation of organic pollutants is often limited by the availability of essential nutrients required for microbial growth and metabolism. nih.gov The primary nutrients of concern are nitrogen and phosphorus. nih.gov The degradation of carbon-rich compounds like Acenaphthene, 3,6-dinitro- requires a balanced supply of these nutrients to support the synthesis of proteins, nucleic acids, and other cellular components. This practice of adding nutrients to stimulate the activity of indigenous microorganisms is known as biostimulation. nih.gov The optimal carbon-to-nitrogen-to-phosphorus (C:N:P) ratio for effective bioremediation is often cited as being around 100:10:1, though the exact requirements can vary depending on the specific microorganisms and environmental conditions. Studies on PAH-contaminated soils and sediments have demonstrated that the addition of nitrogen and phosphorus sources can significantly enhance the rate of degradation. nih.gov

Role of Co-metabolism and Bioavailability

For highly recalcitrant compounds, including many nitroaromatics, direct metabolism where the organism uses the compound as a sole source of carbon and energy can be slow or non-existent. In such cases, the process of co-metabolism becomes crucial. pjoes.com Co-metabolism is the fortuitous degradation of a compound by an enzyme or cofactor that is produced during the metabolism of another compound (the primary substrate). mdpi.com This means that the presence of a more easily degradable carbon source can stimulate the production of enzymes that can also break down the target pollutant, Acenaphthene, 3,6-dinitro-.

The bioavailability of a pollutant, which refers to the fraction of the total amount of a chemical that is available for uptake by microorganisms, is another key limiting factor. openbiotechnologyjournal.com PAHs and their derivatives are often hydrophobic and tend to adsorb strongly to soil particles, reducing their availability in the aqueous phase where microbial activity primarily occurs. pjoes.com The presence of surfactants or biosurfactants, which can be produced by some microorganisms, can increase the solubility and bioavailability of these compounds, thereby enhancing their degradation. researchgate.net

Analytical Methodologies for Environmental Monitoring and Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For nitro-PAHs like "Acenaphthene, 3,6-dinitro-", both gas and liquid chromatography are employed, often coupled with mass spectrometry for definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For nitro-PAHs, GC-MS offers high resolution and sensitivity. The successful separation of these compounds is highly dependent on the choice of the capillary column and the temperature programming of the GC oven.

Typical GC-MS Parameters for Nitro-PAH Analysis:

| Parameter | Typical Setting |

| Column | A non-polar or medium-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used. |

| Carrier Gas | Helium is the most common carrier gas, with a constant flow rate. |

| Injection Mode | Splitless injection is typically used for trace analysis to maximize the transfer of analytes to the column. |

| Oven Temperature Program | A programmed temperature ramp is essential for separating a wide range of nitro-PAHs with different boiling points. A typical program might start at a low temperature (e.g., 60-80°C) and ramp up to a high temperature (e.g., 300-320°C). |

| Ionization Mode | Electron Ionization (EI) is a common ionization technique. Negative Chemical Ionization (NCI) can also be used to enhance sensitivity for some nitro-compounds. |

| Mass Analyzer | A quadrupole or ion trap mass analyzer is typically used. For enhanced selectivity, tandem mass spectrometry (MS/MS) can be employed. |

This table is based on general methodologies for nitro-PAH analysis and may require optimization for the specific analysis of Acenaphthene (B1664957), 3,6-dinitro-.

Research on the analysis of various nitro-PAHs has demonstrated the capability of GC-MS to separate and identify isomers, which is critical as the toxicological properties of isomers can vary significantly.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a complementary technique to GC-MS, particularly suitable for less volatile or thermally labile compounds. For the analysis of nitro-PAHs, reversed-phase HPLC is the most common approach.

Typical HPLC Parameters for Nitro-PAH Analysis:

| Parameter | Typical Setting |

| Column | A C18 stationary phase is the most widely used for reversed-phase separation of PAHs and their derivatives. |

| Mobile Phase | A gradient elution using a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is typically employed to achieve good separation of a wide range of nitro-PAHs. |

| Detector | A Diode Array Detector (DAD) or a UV-Vis detector is commonly used, as nitro-PAHs exhibit strong absorbance in the UV-visible region. Fluorescence detection can also be used for some parent PAHs, but the nitro-group often quenches fluorescence. Mass spectrometric detection (LC-MS) provides higher selectivity and sensitivity. |

This table represents a general approach for nitro-PAH analysis and would need to be adapted and validated for Acenaphthene, 3,6-dinitro-.

The choice of detector is crucial in HPLC. While UV-Vis detection is a robust and common choice, its selectivity can be limited in complex matrices. Coupling HPLC with a mass spectrometer (LC-MS) significantly enhances the specificity and sensitivity of the analysis.

Advanced Extraction and Sample Preparation Methods (e.g., Accelerated Solvent Extraction)

The extraction of "Acenaphthene, 3,6-dinitro-" from environmental matrices such as soil, sediment, and particulate matter is a critical step prior to chromatographic analysis. Traditional methods like Soxhlet extraction are effective but are often time-consuming and require large volumes of organic solvents.

Accelerated Solvent Extraction (ASE) is a more modern and efficient technique that utilizes elevated temperatures and pressures to increase the extraction efficiency and reduce solvent consumption and extraction time. ASE has been successfully applied to the extraction of PAHs and nitro-PAHs from various environmental samples. The choice of solvent is critical and often involves a balance of polarity to effectively extract the target analytes from the sample matrix.

Spectroscopic Detection and Characterization in Complex Matrices

Spectroscopic techniques are indispensable for the detection and characterization of "Acenaphthene, 3,6-dinitro-", especially when coupled with chromatographic separation.

Limitations and Challenges in Trace Analysis

The analysis of "Acenaphthene, 3,6-dinitro-" at trace levels in complex environmental matrices presents several challenges:

Matrix Interferences: Environmental samples contain a multitude of other compounds that can co-elute with the target analyte, leading to inaccurate quantification and identification.

Low Concentrations: The concentration of nitro-PAHs in the environment is often very low, requiring highly sensitive analytical methods.

Isomer Separation: Dinitroacenaphthene can exist in several isomeric forms, which may have different toxicological properties. Achieving complete chromatographic separation of these isomers can be challenging.

Lack of Certified Reference Materials: The absence of certified reference materials specifically for "Acenaphthene, 3,6-dinitro-" makes method validation and quality control more difficult.

Development of Hyphenated Techniques for Enhanced Sensitivity and Specificity

To overcome the challenges of trace analysis, hyphenated techniques, which combine two or more analytical methods, are increasingly employed. The most powerful of these for the analysis of nitro-PAHs is the combination of a chromatographic separation technique with mass spectrometry.

GC-MS/MS and LC-MS/MS: Tandem mass spectrometry (MS/MS) significantly enhances selectivity by monitoring specific fragmentation patterns of the target analyte. This allows for the detection of "Acenaphthene, 3,6-dinitro-" even in the presence of co-eluting interferences.

High-Resolution Mass Spectrometry (HRMS): Both GC and LC can be coupled with high-resolution mass spectrometers (e.g., Time-of-Flight or Orbitrap) to provide highly accurate mass measurements. This allows for the determination of the elemental composition of the analyte and its fragments, greatly increasing the confidence in its identification.

The development and application of these advanced hyphenated techniques are crucial for the accurate and reliable monitoring of "Acenaphthene, 3,6-dinitro-" and other nitro-PAHs in the environment, which is essential for assessing their potential risks to human health and the ecosystem.

Future Research Directions and Interdisciplinary Perspectives

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of nitrated PAHs, including 3,6-dinitroacenaphthene, often involves harsh conditions and the use of strong nitrating agents, which can lead to the formation of multiple isomers and byproducts, posing significant downstream separation challenges and environmental concerns. A critical area for future research is the development of cleaner, more efficient, and sustainable synthetic methodologies.

Key Research Objectives:

Green Chemistry Approaches: Future synthetic strategies should align with the principles of green chemistry, aiming to minimize waste, reduce energy consumption, and use less hazardous reagents. rsc.orgnih.gov This includes exploring alternative nitrating agents and solvent systems that are more environmentally benign. The use of plant-based extracts or microbial systems, which have been successful in the green synthesis of nanoparticles, represents an innovative, albeit challenging, avenue to explore for organic synthesis. nih.govnih.govmdpi.com

Catalytic Systems: The development of selective and reusable catalysts for nitration reactions is paramount. This could involve heterogeneous catalysts that can be easily separated from the reaction mixture, or novel homogeneous catalysts with high selectivity for the desired positions on the acenaphthene (B1664957) core.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for process automation and optimization. Research into the flow synthesis of 3,6-dinitroacenaphthene could lead to higher yields, better purity, and a reduced environmental footprint.

The pursuit of these novel synthetic routes is not merely an academic exercise but a necessary step towards producing analytical standards and research materials in an environmentally responsible manner.

Deeper Understanding of Complex Environmental Transformation Networks

Once released into the environment, 3,6-dinitroacenaphthene can undergo a variety of transformation processes, leading to a complex network of daughter products whose identity, toxicity, and fate are often poorly understood. Research is needed to elucidate these complex pathways to enable more accurate risk assessments.

Atmospheric and Abiotic Transformations: In the atmosphere, nitro-PAHs are known to be formed from the reaction of parent PAHs with free radicals like hydroxyl (OH⁻) and nitrate (B79036) (NO₃⁻). aaqr.org Similarly, 3,6-dinitroacenaphthene is subject to atmospheric photooxidation, which can alter its structure and toxicity. nih.gov Future studies should focus on:

Identifying Transformation Products: Utilizing advanced analytical techniques such as high-resolution mass spectrometry to identify the array of products formed under various environmental conditions (e.g., photolysis, reaction with atmospheric oxidants).

Kinetics and Mechanisms: Determining the reaction rates and mechanisms of these transformations to understand their persistence and the conditions that favor degradation. The transformation of related compounds like 2,4,6-trinitrotoluene (B92697) (TNT) has been studied, providing a methodological basis for investigating dinitroacenaphthene. researchgate.net

Biotic Transformations: Microorganisms play a crucial role in the degradation of many organic pollutants. landrehab.org While PAHs are known to be biodegradable, the presence of nitro groups can significantly affect the metabolic pathways and degradation rates. Research should be directed towards:

Isolating and Characterizing Degrading Microbes: Identifying bacterial and fungal strains capable of transforming or mineralizing 3,6-dinitroacenaphthene.

Metabolic Pathway Elucidation: Mapping the specific enzymatic reactions and metabolic intermediates involved in the biodegradation process. This is crucial for developing effective bioremediation strategies.

Understanding these intricate transformation networks is essential, as the environmental impact of 3,6-dinitroacenaphthene is not solely defined by the parent compound but by the entire suite of its transformation products. nih.gov

Integration of Computational and Experimental Approaches for Predictive Modeling

The complexity of environmental systems and the vast number of potential transformation products make purely experimental investigations of dinitro-PAHs time-consuming and resource-intensive. The integration of computational modeling with experimental data offers a powerful synergistic approach to predict the environmental fate and potential toxicity of 3,6-dinitroacenaphthene.

Modeling Environmental Fate:

Multimedia Fugacity Models: These models can be used to predict the partitioning and long-range transport of 3,6-dinitroacenaphthene between different environmental compartments such as air, water, soil, and sediment. nih.govresearchgate.net By parameterizing these models with experimentally derived or computationally estimated physicochemical properties, a more complete picture of its environmental distribution can be obtained.